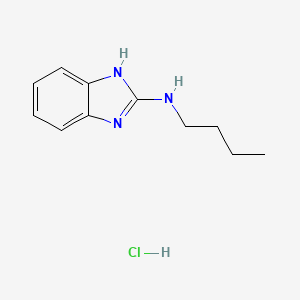

N-Butyl-1H-benzimidazol-2-amin-Hydrochlorid

Übersicht

Beschreibung

M-084-Hydrochlorid ist eine chemische Verbindung, die für ihre Rolle als Blocker von transienten Rezeptorpotential-Kanälen vom Typ 4 und 5 bekannt ist. Diese Kanäle sind an verschiedenen physiologischen Prozessen beteiligt, einschließlich der Regulierung des Kalziumeinstroms in Zellen. M-084-Hydrochlorid wurde für seine antidepressiven und anxiolytischen Wirkungen bekannt, was es zu einer interessanten Verbindung in den Bereichen Neurowissenschaften und Pharmakologie macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von M-084-Hydrochlorid beinhaltet typischerweise die Reaktion spezifischer Vorläufermoleküle unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Reaktion von 2-Aminobenzimidazol-Derivaten mit geeigneten Reagenzien, um die gewünschte Verbindung zu bilden. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von M-084-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher Techniken wie kontinuierlicher Flussreaktoren und automatisierter Synthese Systeme umfassen, um Konsistenz und Effizienz zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

M-084 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study its properties and behavior.

Biology: Investigated for its effects on cellular processes, particularly in relation to calcium influx and signaling pathways.

Medicine: Explored for its potential therapeutic effects, particularly as an antidepressant and anxiolytic agent.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development

Wirkmechanismus

Target of Action

N-Butyl-1H-benzimidazol-2-amine hydrochloride, also known as M-084 hydrochloride, primarily targets the Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5 . These channels are non-selective cation channels that are involved in various physiological processes, including neuronal growth, differentiation, and death .

Mode of Action

M-084 hydrochloride acts as a blocker of the TRPC4 and TRPC5 channels . It inhibits these channels with IC50 values of 3.7-10.3 and 8.2 μM, respectively . It also weakly blocks TRPC3 channels . By blocking these channels, M-084 hydrochloride prevents the flow of cations through the channels, thereby altering the electrical activity of the cells.

Biochemical Pathways

Given its role as a trpc4 and trpc5 channel blocker, it is likely to impact pathways related to neuronal growth, differentiation, and death

Pharmacokinetics

It is soluble to 100 mm in water and to 100 mm in dmso , suggesting that it may have good bioavailability

Result of Action

M-084 hydrochloride exhibits rapid antidepressant and anxiolytic effects in vivo . This suggests that it may have therapeutic potential in the treatment of mood disorders.

Biochemische Analyse

Biochemical Properties

N-Butyl-1H-benzimidazol-2-amine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions are often mediated through binding to specific sites on the enzymes or proteins, altering their conformation and activity.

Cellular Effects

The effects of N-Butyl-1H-benzimidazol-2-amine hydrochloride on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, either upregulating or downregulating specific genes, thereby impacting cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, N-Butyl-1H-benzimidazol-2-amine hydrochloride exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, N-Butyl-1H-benzimidazol-2-amine hydrochloride can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of N-Butyl-1H-benzimidazol-2-amine hydrochloride can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme conditions . Long-term exposure to N-Butyl-1H-benzimidazol-2-amine hydrochloride can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity.

Dosage Effects in Animal Models

The effects of N-Butyl-1H-benzimidazol-2-amine hydrochloride vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of N-Butyl-1H-benzimidazol-2-amine hydrochloride can lead to toxicity, affecting organ function and overall health in animal models.

Metabolic Pathways

N-Butyl-1H-benzimidazol-2-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can inhibit or activate enzymes involved in key metabolic processes, thereby altering the flow of metabolites through these pathways. This can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of N-Butyl-1H-benzimidazol-2-amine hydrochloride within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of N-Butyl-1H-benzimidazol-2-amine hydrochloride within specific tissues or organelles can influence its biological effects.

Subcellular Localization

N-Butyl-1H-benzimidazol-2-amine hydrochloride exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of M-084 hydrochloride typically involves the reaction of specific precursor molecules under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole derivatives with appropriate reagents to form the desired compound. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of M-084 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

M-084-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann die Oxidation zur Bildung von Oxiden führen, während die Reduktion zu reduzierten Formen der Verbindung führt .

Wissenschaftliche Forschungsanwendungen

M-084-Hydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen verwendet, um seine Eigenschaften und sein Verhalten zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, insbesondere in Bezug auf Kalziumeinstrom und Signalwege.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere als Antidepressivum und Anxiolytikum.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Werkzeug in der Medikamentenentdeckung und -entwicklung eingesetzt

Wirkmechanismus

M-084-Hydrochlorid übt seine Wirkungen aus, indem es transiente Rezeptorpotential-Kanäle vom Typ 4 und 5 blockiert. Diese Kanäle sind an der Regulierung des Kalziumeinstroms in Zellen beteiligt, was für verschiedene zelluläre Prozesse entscheidend ist. Durch die Hemmung dieser Kanäle kann M-084-Hydrochlorid Kalzium-Signalwege modulieren, was zu seinen beobachteten antidepressiven und anxiolytischen Wirkungen führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

M-084: Die nicht-Hydrochlorid-Form der Verbindung.

TRPC4/5-Inhibitoren: Andere Verbindungen, die transiente Rezeptorpotential-Kanäle vom Typ 4 und 5 hemmen, wie z. B. ML204 und GSK417651A.

Einzigartigkeit

M-084-Hydrochlorid ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkungen auf transiente Rezeptorpotential-Kanäle vom Typ 4 und 5 mit relativ hoher Potenz und Selektivität. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen .

Biologische Aktivität

N-Butyl-1H-benzimidazol-2-amine hydrochloride, also known as M-084 hydrochloride, is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of neuropharmacology and cellular biology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and specific case studies.

Target of Action

N-Butyl-1H-benzimidazol-2-amine hydrochloride primarily targets Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5 . These channels play crucial roles in calcium signaling within cells, which is essential for various physiological processes including neuronal signaling and muscle contraction.

Mode of Action

As a blocker of TRPC4 and TRPC5 channels, M-084 hydrochloride alters calcium influx into cells, leading to significant changes in neuronal activity. This mechanism is linked to its antidepressant and anxiolytic effects, which have been documented in various studies.

Pharmacokinetics

N-Butyl-1H-benzimidazol-2-amine hydrochloride exhibits favorable pharmacokinetic properties:

- Solubility : Highly soluble in water (up to 100 mM) and dimethyl sulfoxide (DMSO), facilitating its use in biological studies.

- Stability : The compound remains stable under standard laboratory conditions but may degrade under extreme conditions.

Biological Activity

The biological activities of N-butyl-1H-benzimidazol-2-amine hydrochloride include:

Antidepressant and Anxiolytic Effects

Studies have shown that at a dosage of 10 mg/kg , this compound exhibits significant antidepressant and anxiolytic-like effects in animal models. The mechanism involves modulation of neuronal signaling pathways associated with mood regulation .

Cellular Effects

N-butyl-1H-benzimidazol-2-amine interacts with various enzymes and proteins, influencing cellular metabolism and gene expression. For instance:

- It activates the mitochondrial unfolded protein response and AMPK , which are critical for cellular stress responses.

- It has been shown to extend the lifespan of Caenorhabditis elegans by delaying age-related decline through transcription factor activation (DAF-16) .

Interaction with Receptors

The compound demonstrates agonistic activity on Toll-Like Receptor 8 (TLR8) , suggesting potential applications in modulating immune responses.

Case Studies

Several studies illustrate the compound's efficacy:

- Antidepressant Activity : In a controlled study, M-084 was administered to mice and resulted in reduced depressive behaviors as measured by standard assays (e.g., forced swim test) compared to controls.

- Cellular Metabolism : Research indicated that N-butyl-1H-benzimidazol-2-amine influences metabolic pathways by interacting with key enzymes involved in energy metabolism. This was evidenced by altered levels of ATP production in treated cells compared to untreated controls .

- Neuroprotective Effects : In vitro studies have demonstrated that the compound protects neuronal cells from apoptosis induced by oxidative stress, highlighting its potential as a neuroprotective agent .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

N-butyl-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11;/h4-7H,2-3,8H2,1H3,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLSYUAQEOLJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.